(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Brand Name: Vulcanchem
CAS No.: 843608-53-7
VCID: VC2042386
InChI: InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
SMILES: C1=CC(=CC=C1C(C(F)(F)F)N)Br
Molecular Formula: C8H7BrF3N
Molecular Weight: 254.05 g/mol

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

CAS No.: 843608-53-7

Cat. No.: VC2042386

Molecular Formula: C8H7BrF3N

Molecular Weight: 254.05 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine - 843608-53-7

Specification

CAS No. 843608-53-7
Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
IUPAC Name (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Standard InChI Key ZUFCCCNTJRQNCF-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br
SMILES C1=CC(=CC=C1C(C(F)(F)F)N)Br
Canonical SMILES C1=CC(=CC=C1C(C(F)(F)F)N)Br

Introduction

Chemical Identity and Nomenclature

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a primary amine characterized by its stereogenic center with R configuration. This compound is registered in chemical databases with the following identifiers:

Chemical Identifiers

ParameterInformation
CAS Registry Number843608-53-7
Molecular FormulaC₈H₇BrF₃N
Molecular Weight254.05 g/mol
PubChem CID11369796
MDL NumberMFCD07374594
Creation DateOctober 26, 2006
Latest ModificationMarch 1, 2025

Synonyms and Alternative Names

The compound is also known by several alternative names in scientific literature and commercial catalogs:

  • (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

  • (R)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE

  • (1R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANAMINE

  • (R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine

  • (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine

Structural Characteristics

Structural Formula and Representation

The molecule consists of a 4-bromophenyl group attached to a chiral carbon that also bears an amino group and a trifluoromethyl substituent. The R-configuration at the stereogenic center is a critical aspect of its chemical identity and potential biological activity.

Molecular Structure Parameters

Structural FeatureDescription
Core Structure4-Bromophenyl attached to a chiral carbon
Functional GroupsPrimary amine, trifluoromethyl group, bromine
StereochemistryR configuration at the stereogenic center
IUPAC Name(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
InChIKeyZUFCCCNTJRQNCF-SSDOTTSWSA-N
SMILESC1=CC(=CC=C1C@HN)Br

Three-Dimensional Structure

The compound possesses a three-dimensional structure with the R-configuration at the stereogenic center. This stereochemistry is particularly important for any potential biological activity, as different enantiomers can exhibit significantly different biological properties. The trifluoromethyl group and the amino group are positioned in a specific spatial arrangement relative to the bromophenyl ring due to the defined stereochemistry.

Physical and Chemical Properties

The physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine determine its behavior in various applications and synthetic processes.

Physical Properties

PropertyValue
Physical StateSolid (at standard conditions)
Storage TemperatureAmbient
Purity (Commercial)≥95% or ≥97% (depending on supplier)

Chemical Properties

As a primary amine with a trifluoromethyl group, this compound exhibits specific chemical behaviors:

  • The primary amine group (-NH₂) makes it moderately basic and nucleophilic

  • The trifluoromethyl group (CF₃) is strongly electron-withdrawing, affecting the reactivity of nearby functional groups

  • The 4-bromophenyl group provides opportunities for further functionalization through coupling reactions

  • The compound's defined stereochemistry (R-configuration) may impact its interactions with chiral environments

SupplierProduct NumberAvailable SizesPurityAvailability
Aladdin ScientificT725896100mg, 250mg, 1g, 5g≥97%8-12 weeks
VWR (Apollo Scientific)PC201319250mg, 1g, 5g95+%Not specified
SizePrice (USD)
100mg$59.90
250mg$106.90
1g$421.90
5g$1,830.90

This pricing reflects the compound's specialized nature and the complexity involved in its stereoselective synthesis.

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